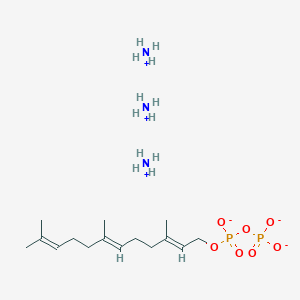

Farnesyl Pyrophosphate Triammonium Salt

Description

Properties

CAS No. |

116057-57-9 |

|---|---|

Molecular Formula |

C15H31NO7P2 |

Molecular Weight |

399.36 g/mol |

IUPAC Name |

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |

InChI Key |

CPYJTMLHKIWGDF-NDHHSALASA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |

Appearance |

Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |

Synonyms |

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |

Origin of Product |

United States |

Preparation Methods

Recombinant Enzyme Production

FPPS is typically expressed in Escherichia coli using plasmid vectors such as pGEX-4T-1. The enzyme is purified via affinity chromatography, with yields averaging 5–10 mg/L of culture. Activity assays confirm functionality using radiolabeled IPP and thin-layer chromatography (TLC) to detect FPP.

In Vitro Enzymatic Reaction

The reaction mixture (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM IPP, and 2 mM DMAPP) is incubated with 0.5–1.0 mg/mL FPPS at 37°C for 2–4 hours. Termination with 0.1 M EDTA halts the reaction, and the product is extracted using n-butanol saturated with water. FPP is recovered in the organic phase and evaporated under nitrogen.

Chemical Conversion to Triammonium Salt

The acidic pyrophosphate group of FPP is neutralized with ammonium hydroxide to form the water-soluble triammonium salt.

Neutralization Protocol

Crude FPP is dissolved in 50 mM ammonium bicarbonate (pH 8.0) and stirred with 3 equivalents of ammonium hydroxide at 4°C for 12 hours. The solution is lyophilized to yield FPP-TA as a white powder.

Purity Optimization

Ion-exchange chromatography (e.g., DEAE-Sepharose) removes residual IPP and DMAPP. Elution with a 0.1–1.0 M ammonium bicarbonate gradient isolates FPP-TA at ~0.5 M. Final purity exceeds 95%, as verified by HPLC (C18 column, 10 mM ammonium acetate/acetonitrile gradient).

Large-Scale Industrial Production

Commercial production (e.g., Sigma-Aldrich, GE Healthcare) scales enzymatic synthesis using immobilized FPPS reactors. Key parameters include:

| Parameter | Value |

|---|---|

| Enzyme loading | 10–20 mg/g support |

| Substrate concentration | 50 mM IPP/DMAPP |

| Reaction time | 6–8 hours |

| Yield | 60–70% |

Post-synthesis, tangential flow filtration (30 kDa cutoff) concentrates FPP-TA, followed by lyophilization.

Analytical Characterization

Structural Verification

Functional Assays

Enzymatic activity is validated using squalene synthase assays. A 500 μL reaction (100 mM Tris-HCl pH 7.5, 10 mM FPP-TA, 10 mM MgCl₂, 3 mM NADPH) produces squalene, detected via GC-MS. Retention time (12.8 min) and m/z 410 [M]⁺ match authentic standards.

Applications in Biochemical Research

Chemical Reactions Analysis

Types of Reactions

Farnesyl Pyrophosphate Triammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Biochemical Role and Mechanism

Farnesyl Pyrophosphate (FPP) is an intermediate in the mevalonate pathway, essential for the biosynthesis of sterols, isoprenoids, and other lipids. It is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through enzymatic reactions. FPP serves as a substrate for farnesyltransferase, an enzyme critical for protein prenylation, which is vital for the proper localization and function of various signaling proteins, including Ras and Rho family GTPases .

Enzyme Substrate

FPP is widely used as a substrate in research to study the activity of farnesyltransferase and other related enzymes. Its role in protein prenylation makes it a key focus in studies investigating cell signaling pathways and cancer biology. Inhibitors targeting farnesyltransferase have been developed based on FPP's involvement in these processes, highlighting its importance in cancer research .

Pharmacological Target

FPP has emerged as a significant target in drug development, particularly in cancer therapies. Inhibitors of farnesyltransferase have been tested in clinical trials due to their potential to disrupt the prenylation of oncogenic proteins, thereby inhibiting tumor growth . Additionally, FPP's role as a precursor for coenzyme Q10 synthesis has led to investigations into its antioxidant properties and potential therapeutic benefits for conditions like heart disease and neurodegenerative disorders .

Cancer Treatment

A study demonstrated that inhibiting farnesyltransferase using FPP analogs could effectively reduce the growth of cancer cells by preventing the prenylation of critical signaling proteins . This approach has shown promise in various preclinical models and continues to be explored for its efficacy against different cancer types.

Bone Resorption Inhibition

FPP is also implicated in the action of nitrogen-containing bisphosphonates (N-BPs), which are used clinically to treat bone resorption disorders. These compounds target farnesyl pyrophosphate synthase (FPPS), leading to reduced levels of FPP and geranylgeranyl pyrophosphate, ultimately impairing osteoclast function . Research has shown that mutations in FPPS can affect drug binding and efficacy, suggesting a pathway for developing more effective bisphosphonate therapies .

Platelet Aggregation Studies

Recent studies have indicated that FPP acts as an endogenous antagonist to ADP-induced platelet aggregation, providing insights into its role in cardiovascular health . This property suggests potential applications in developing antiplatelet therapies.

Parasite Research

Research has explored FPP's effects on protozoan parasites, such as Plasmodium falciparum, where it was found to inhibit isoprenylation processes crucial for parasite development . This opens avenues for novel antiparasitic drug development targeting the mevalonate pathway.

Data Summary Table

Mechanism of Action

The mechanism of action of Farnesyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Isoprenoid Pyrophosphate Compounds

Structural and Chemical Differences

The following table highlights key structural and chemical distinctions between FPP Triammonium Salt and related compounds:

Key Observations :

- Chain Length : FPP (15 carbons) bridges shorter-chain precursors (IPP, GPP) and longer-chain products (GGPP).

- Counterions: Triammonium salts (FPP, IPP, GPP) exhibit higher aqueous solubility compared to mono-ammonium salts (FPP Ammonium Salt, GGPP Ammonium Salt), facilitating their use in biochemical assays .

Functional and Mechanistic Differences

Enzymatic Roles

- FPP Triammonium Salt: Substrate for terpene synthases (e.g., squalene synthase) . Precursor for dolichol and ubiquinone biosynthesis .

- IPP Triammonium Salt :

- GGPP Ammonium Salt :

Inhibition Studies

Commercial and Research Availability

Q & A

Q. What experimental methodologies are recommended for studying FPP's role in cholesterol biosynthesis pathways?

FPP is a critical intermediate in the mevalonate pathway, serving as a substrate for squalene synthase (SQS) in cholesterol biosynthesis. To investigate its role:

- Enzyme Activity Assays : Use purified SQS with 10 mM FPP (≥95% purity, Sigma) in Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, and NADPH, incubated at 32°C for 10 hours. Hexane extraction followed by HPLC analysis quantifies squalene production .

- Cell-Based Studies : Supplement cell cultures with 10–50 µM FPP to assess cholesterol-dependent phenotypes (e.g., ferroptosis resistance). Pair with inhibitors like zaragozic acid (FDFT1 inhibitor) to modulate endogenous FPP levels .

Q. How should FPP be handled and stored to ensure stability in experimental workflows?

FPP is hygroscopic and sensitive to light, temperature, and hydrolysis. Key protocols include:

Q. What isotopic labeling strategies are available for tracking FPP in metabolic studies?

Radiolabeled FPP variants enable tracing of isoprenoid biosynthesis:

- ¹⁴C-Labeled FPP : Use [1-¹⁴C]FPP (50–60 mCi/mmol) in enzyme assays to quantify incorporation into downstream products like dolichols or ubiquinones .

- Deuterated FPP : Stable isotopes (e.g., [1,2-D₂]FPP) are analyzed via LC-MS for metabolic flux studies in cancer or parasite models .

Advanced Research Questions

Q. How can contradictory data on FPP's role in cell tolerance to pore-forming toxins be resolved?

Studies show exogenous FPP enhances cell tolerance to pyolysin, but FDPS inhibition (reducing endogenous FPP) has no effect. This discrepancy may arise from:

Q. What methodological considerations are critical when using radiolabeled FPP in parasitic isoprenoid biosynthesis studies?

In Plasmodium falciparum models:

- Labeling Efficiency : Incubate parasites with [³H]FPP (15–30 Ci/mmol) for 15 hours. Purify stages via Percoll gradients .

- HPLC Analysis : Use C18 reverse-phase columns to separate labeled dolichols (retention time: 21–23 min) from geraniol (8 min) .

- Quantification : Normalize radioactivity to protein content and compare to unlabeled controls to exclude non-specific binding .

Q. How can FPP's impact on protein prenylation be quantitatively assessed in signaling pathway studies?

- Metabolic Labeling : Treat cells with ¹⁴C-mevalonate, then immunoprecipitate prenylated proteins (e.g., Ras) and quantify label incorporation via scintillation counting .

- Western Blot : Use antibodies against unprenylated Ras (slower migration) to assess prenylation efficiency under FPP modulation .

Q. What are the pitfalls in interpreting isotopic purity data for deuterated FPP analogs?

- Isotopic Dilution : Ensure ≥98% isotopic purity (e.g., [1,2-D₂]FPP) to avoid skewed MS results. Validate via NMR or high-resolution MS .

- Degradation : Monitor for deuterium loss during storage by comparing fresh vs. aged samples using LC-MS .

Data Contradiction Analysis

Q. Why do studies report variable effects of FPP supplementation on ferroptosis sensitivity?

- Cell-Type Specificity : Cancer cells with dysregulated cholesterol homeostasis (e.g., high ACSL4) may resist ferroptosis via FPP-dependent GPX4 stabilization .

- Dosage Thresholds : Titrate FPP (1–100 µM) to identify concentration-dependent effects on lipid peroxidation and glutathione depletion .

Methodological Best Practices

Q. How to optimize FPP solubility in aqueous buffers for in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.